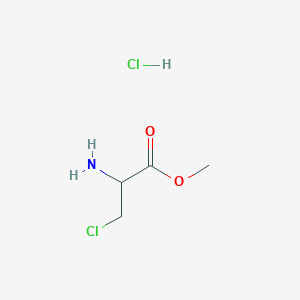

Clorhidrato de metil 2-amino-3-cloropropanoato

Descripción general

Descripción

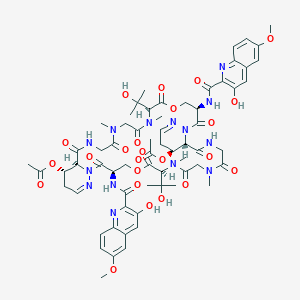

Thielavin B es un metabolito fúngico que pertenece a la clase de compuestos conocidos como depsidos. Está estrechamente relacionado con el thielavin A y se ha informado que tiene un perfil bioquímico ligeramente diferente. Thielavin B es un potente inhibidor de la fosfolipasa C y ha mostrado diversas actividades biológicas, incluidas las propiedades antifouling .

Aplicaciones Científicas De Investigación

Thielavin B ha sido ampliamente estudiado por sus aplicaciones de investigación científica. Es conocido por sus propiedades antifouling, lo que lo convierte en un candidato potencial para agentes antifouling ecológicos . Además, thielavin B se ha investigado por sus efectos inhibitorios sobre la fosfolipasa C, que es una enzima involucrada en varios procesos celulares . Esta inhibición hace que el thielavin B sea un compuesto valioso para estudiar las vías de señalización celular y desarrollar posibles agentes terapéuticos .

Mecanismo De Acción

El mecanismo de acción de thielavin B implica su inhibición de la fosfolipasa C. Esta enzima juega un papel crucial en la hidrólisis de fosfolípidos, lo que lleva a la producción de segundos mensajeros involucrados en la señalización celular . Al inhibir la fosfolipasa C, thielavin B puede modular varios procesos celulares, incluida la inflamación y la proliferación celular . Los objetivos moleculares y las vías involucradas en este mecanismo aún están bajo investigación, pero la capacidad de thielavin B para inhibir la fosfolipasa C es un aspecto clave de su actividad biológica .

Análisis Bioquímico

Biochemical Properties

Methyl 2-amino-3-chloropropanoate hydrochloride plays a significant role in biochemical reactions. As a serine derivative, it is involved in the synthesis of proteins

Cellular Effects

The cellular effects of Methyl 2-amino-3-chloropropanoate hydrochloride are not well-documented in the available literature. Amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Métodos De Preparación

Thielavin B se deriva típicamente de fuentes fúngicas. La preparación implica la fermentación de cepas fúngicas específicas, como Thielavia sp. o Chaetomium carinthiacum . El proceso de fermentación es seguido por pasos de extracción y purificación para aislar el thielavin B. El compuesto se puede purificar aún más utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Thielavin B experimenta varias reacciones químicas, incluyendo la oxidación y la esterificación. Contiene ácido salicílico O-sustituido, lo que le permite participar en estas reacciones . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y catalizadores de esterificación. Los principales productos formados a partir de estas reacciones incluyen varios derivados de thielavin B, que se pueden utilizar para estudios biológicos adicionales .

Comparación Con Compuestos Similares

Thielavin B está estrechamente relacionado con el thielavin A, ambos compuestos son depsidos fúngicos. La principal diferencia entre los dos es su perfil bioquímico y las actividades biológicas específicas . Thielavin A se ha estudiado como un inhibidor de la sintetasa de prostaglandinas, mientras que el thielavin B es conocido por su actividad inhibitoria de la fosfolipasa C . Otros compuestos similares incluyen thielavins W-Z, que se han aislado de cepas fúngicas derivadas del mar y exhiben propiedades antifouling .

Propiedades

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.